molecular formula C14H12FN3 B1335610 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine CAS No. 851879-21-5

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1335610
M. Wt: 241.26 g/mol
InChI Key: UUEFHKAYLSLHJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure, has been reported to involve various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Application 1: Use as a COX-2 Inhibitor

  • Summary of the Application : This compound has been used in the design, synthesis, and biological evaluation of new selective COX-2 inhibitors . Cyclooxygenase (COX) plays a role in converting arachidonic acid to inflammatory mediators and can be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors have a lower incidence of adverse effects .
  • Methods of Application or Experimental Procedures : The compound was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
  • Results or Outcomes : Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Application 2: Use in Antiviral Research

  • Summary of the Application : Compounds containing five-membered heteroaryl amines, which include imidazole derivatives, have shown relatively higher antiviral activity against Newcastle disease virus .
  • Results or Outcomes : The antiviral activity of these compounds was found to be almost on par with the well-known antiviral commercial drug, Ribavirin .

Application 3: Use in Drug Development

  • Summary of the Application : Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Imidazole has become an important synthon in the development of new drugs .
  • Results or Outcomes : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Application 4: Use in Synthetic Chemistry

  • Summary of the Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
  • Results or Outcomes : This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Application 5: Use in Antiviral Research

  • Summary of the Application : A novel pyrrole derivative, which is structurally similar to imidazole derivatives, has been discovered as a potassium-competitive acid blocker (P-CAB) .

Application 6: Use in Anti-inflammatory Research

  • Summary of the Application : Compounds containing indole derivatives, which are structurally similar to imidazole derivatives, have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEFHKAYLSLHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406952
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

CAS RN

851879-21-5
Record name 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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